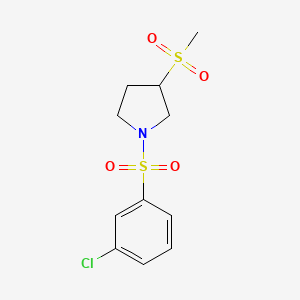

1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

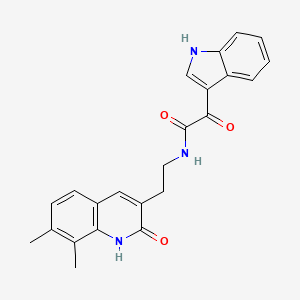

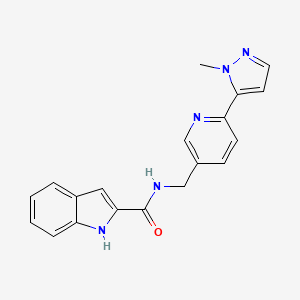

“1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry . The compound also contains sulfonyl groups, which are common in various drugs and dyes .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring would be two sulfonyl groups, one with a methyl group and one with a 3-chlorophenyl group .

Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents present. Generally, pyrrolidines can undergo reactions at the nitrogen atom or at the carbon atoms of the ring. Sulfonyl groups can also participate in various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, pyrrolidine derivatives have basic properties due to the presence of the nitrogen atom .

Applications De Recherche Scientifique

Synthesis and Reactivity

"1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine" serves as a key intermediate in the synthesis of pyrrolidine derivatives. Smolobochkin et al. (2017) reported an acid-catalyzed reaction leading to the formation of new 1-(arylsulfonyl)pyrrolidines, demonstrating its utility in synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017). Mąkosza and Judka (2005) described a novel synthesis of pyrrolidines via the reaction of γ-halocarbanions with imines, mimicking a 1,3-dipolar cycloaddition, showcasing the reactivity of sulfonyl pyrrolidine derivatives in creating complex structures (Mąkosza & Judka, 2005).

Catalysis and Chemical Transformations

This compound also finds applications in catalysis and as a precursor for further chemical transformations. The study by Singh et al. (2013) on (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine demonstrated its efficiency as an organocatalyst for the asymmetric Michael addition, hinting at the catalytic potential of related sulfonyl pyrrolidine derivatives (Singh et al., 2013).

Material Science and Supercapacitor Applications

In the realm of material science, Biso et al. (2008) explored the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids for hybrid supercapacitors, indicating the role of pyrrolidinium derivatives in developing materials for energy storage solutions (Biso et al., 2008).

Antimicrobial Activity

A study by Nural et al. (2018) synthesized a novel thiohydantoin fused to pyrrolidine compound, demonstrating its structural characterization and exploring its antimicrobial activity. This illustrates the potential biomedical applications of sulfonyl pyrrolidine derivatives in designing compounds with antibacterial properties (Nural et al., 2018).

Propriétés

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-3-methylsulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S2/c1-18(14,15)11-5-6-13(8-11)19(16,17)10-4-2-3-9(12)7-10/h2-4,7,11H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDNSVRLIHAZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2581437.png)

![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2581442.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)

![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2581447.png)

![N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2581449.png)

![4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2581454.png)

![6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2581458.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581459.png)